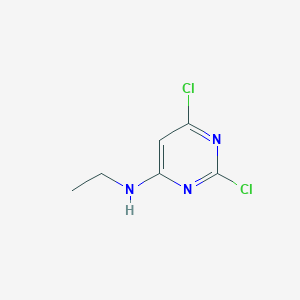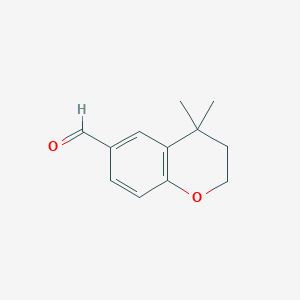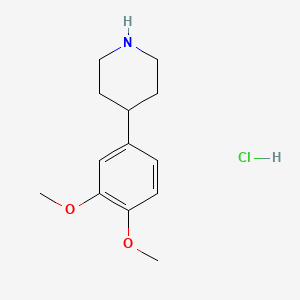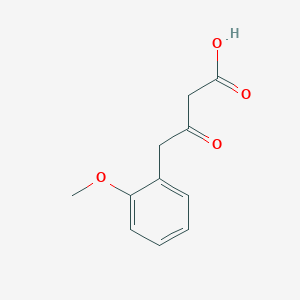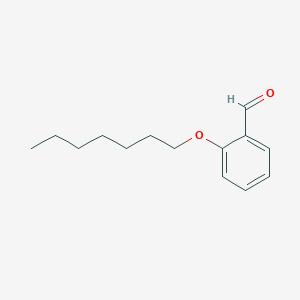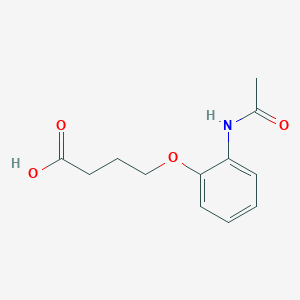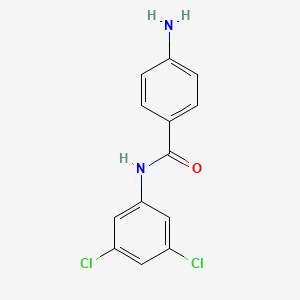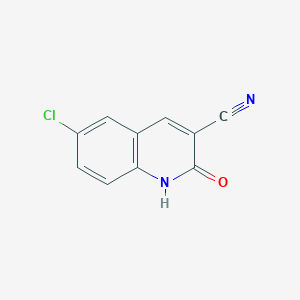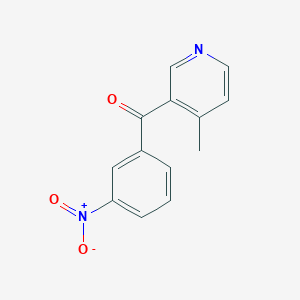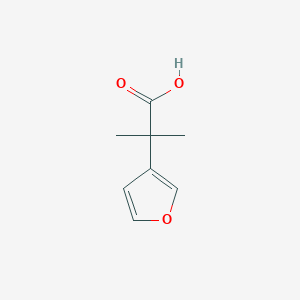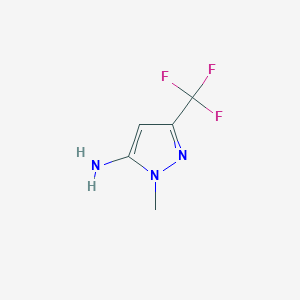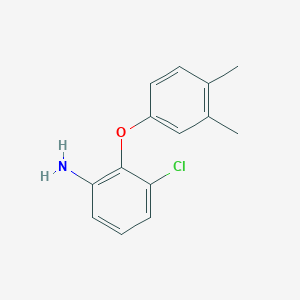![molecular formula C6H4N2S B1319707 チアゾロ[5,4-b]ピリジン CAS No. 273-84-7](/img/structure/B1319707.png)
チアゾロ[5,4-b]ピリジン
概要
説明
Thiazolo[5,4-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion creates a bicyclic system that is of significant interest in medicinal chemistry due to its potential biological activities. Thiazolo[5,4-b]pyridine derivatives have been studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
科学的研究の応用
Thiazolo[5,4-b]pyridine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
Thiazolo[5,4-b]pyridine primarily targets the c-KIT protein . The c-KIT protein is a type of tyrosine kinase receptor that plays a crucial role in cell signaling . Dysfunctions of c-KIT, such as overexpression and point mutation, can lead to tumorigenesis .
Mode of Action
Thiazolo[5,4-b]pyridine interacts with its target, the c-KIT protein, by inhibiting its activity . This inhibition can suppress the proliferation of certain cancer cells, such as GIST-T1 cancer cells . Thiazolo[5,4-b]pyridine is particularly effective against certain mutations of c-KIT that are resistant to other inhibitors, such as imatinib .
Biochemical Pathways
The inhibition of c-KIT by Thiazolo[5,4-b]pyridine affects the downstream signaling pathways of c-KIT . These pathways are involved in various cellular processes, including cell growth, survival, proliferation, and differentiation . By inhibiting c-KIT, Thiazolo[5,4-b]pyridine can disrupt these processes and inhibit the growth of cancer cells .
Pharmacokinetics
The effectiveness of thiazolo[5,4-b]pyridine against certain cancer cells suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The action of Thiazolo[5,4-b]pyridine at the molecular level results in the inhibition of c-KIT and disruption of its downstream signaling pathways . At the cellular level, this leads to the suppression of cancer cell proliferation, induction of apoptosis and cell cycle arrest, and inhibition of migration and invasion .
生化学分析
Biochemical Properties
Thiazolo[5,4-b]pyridine plays a crucial role in several biochemical reactions. It has been identified as a potent inhibitor of the c-KIT enzyme, which is a receptor tyrosine kinase involved in cell signaling pathways . By inhibiting c-KIT, Thiazolo[5,4-b]pyridine can modulate various cellular processes, including cell proliferation and differentiation. Additionally, this compound interacts with other biomolecules such as proteins and enzymes, influencing their activity and stability. For instance, Thiazolo[5,4-b]pyridine derivatives have shown the ability to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation .
Cellular Effects
Thiazolo[5,4-b]pyridine exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. Furthermore, Thiazolo[5,4-b]pyridine influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Thiazolo[5,4-b]pyridine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of the c-KIT enzyme, preventing its phosphorylation and subsequent activation . By inhibiting c-KIT, Thiazolo[5,4-b]pyridine disrupts downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis. Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazolo[5,4-b]pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity against c-KIT and other enzymes . Prolonged exposure to Thiazolo[5,4-b]pyridine can lead to degradation and reduced efficacy. Long-term studies have also indicated that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Thiazolo[5,4-b]pyridine vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Thiazolo[5,4-b]pyridine can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
Thiazolo[5,4-b]pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production in cancer cells . Additionally, Thiazolo[5,4-b]pyridine can modulate the activity of enzymes involved in lipid metabolism, further influencing cellular energy balance and function .
Transport and Distribution
The transport and distribution of Thiazolo[5,4-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Thiazolo[5,4-b]pyridine can also bind to plasma proteins, influencing its distribution and bioavailability in tissues . These interactions play a critical role in determining the pharmacokinetics and therapeutic efficacy of this compound.
Subcellular Localization
Thiazolo[5,4-b]pyridine exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization of Thiazolo[5,4-b]pyridine, directing it to specific compartments or organelles . These localization patterns are essential for understanding the molecular mechanisms and therapeutic potential of this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring with a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization with pyridine derivatives under specific conditions. For instance, the reaction of thiazole with 2-bromo-3-pyridinecarbonitrile in the presence of a base like potassium carbonate can yield thiazolo[5,4-b]pyridine .
Industrial Production Methods: Industrial production of thiazolo[5,4-b]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated thiazolo[5,4-b]pyridine derivatives can react with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolo[5,4-b]pyridine scaffold .
類似化合物との比較
Thiazolo[4,5-b]pyridine: Another fused heterocyclic system with similar biological activities.
Pyrano[2,3-d]thiazole: Known for its diverse pharmacological properties.
Thiazolopyrimidine: Studied for its anti-inflammatory and antimicrobial effects.
Uniqueness: Thiazolo[5,4-b]pyridine is unique due to its specific fusion of thiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with targeted biological activities .
特性
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-5-6(7-3-1)9-4-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIHKLWVLPBMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600423 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-84-7 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of thiazolo[5,4-b]pyridine?
A1: The molecular formula of thiazolo[5,4-b]pyridine is C7H5N3S. It has a molecular weight of 163.21 g/mol.
Q2: What spectroscopic techniques are typically used to characterize thiazolo[5,4-b]pyridine derivatives?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure of synthesized thiazolo[5,4-b]pyridine derivatives [, ].
Q3: What are some key biological targets of thiazolo[5,4-b]pyridine derivatives?
A3: Research has identified thiazolo[5,4-b]pyridine derivatives as potent inhibitors of various enzymes, including Phosphoinositide 3-Kinase (PI3K) [], c-KIT [], RAF kinases [, ], and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [].
Q4: How does the sulfonamide functionality influence PI3Kα inhibitory activity in thiazolo[5,4-b]pyridines?
A4: Studies suggest that the presence of a sulfonamide group is crucial for potent PI3Kα inhibitory activity. Specifically, 2-chloro-4-fluorophenyl sulfonamide and 5-chlorothiophene-2-sulfonamide substitutions have demonstrated nanomolar IC50 values [].
Q5: What is the role of the pyridyl group attached to the thiazolo[5,4-b]pyridine core in terms of PI3Kα inhibitory potency?
A5: Replacing the pyridyl group with a phenyl group leads to a substantial reduction in PI3Kα inhibitory activity, highlighting the importance of the pyridyl moiety for maintaining potency [].
Q6: How does the presence of a 7-cyano group affect the activity and selectivity of 1,3-benzothiazole derivatives, which are structurally related to thiazolo[5,4-b]pyridine?
A6: Incorporating a 7-cyano group into the 1,3-benzothiazole scaffold significantly enhances RAF kinase inhibition while also improving selectivity against VEGFR2. This modification allows the compound to fit precisely within the BRAF selectivity pocket, as revealed by co-crystal structure analysis [].
Q7: What is the significance of the 3-(trifluoromethyl)phenyl acetamide moiety in DFG-out binding RAF inhibitors derived from thiazolo[5,4-b]pyridine?
A7: This moiety interacts favorably with a hydrophobic back pocket within the DFG-out conformation of RAF kinases. This interaction contributes to both the potency and selectivity of these inhibitors [].
Q8: What structural features of thiazolo[5,4-b]pyridines contribute to their inhibitory activity against β-amyloid fibrillization?
A8: Thiazolo[5,4-b]pyridine derivatives, particularly those with a methoxy group at the C-5 position, have shown significant inhibitory activity against β-amyloid fibrillization, even surpassing the potency of curcumin in some cases [].
Q9: How do thiazolo[5,4-b]pyridine derivatives interact with their target proteins at a molecular level?
A9: Docking studies indicate that the nitrogen-containing heterocyclic core of thiazolo[5,4-b]pyridine directly interacts with the kinase active site, forming crucial hydrogen bonds that contribute to its inhibitory activity [].
Q10: What are the downstream effects of inhibiting c-KIT with thiazolo[5,4-b]pyridine derivatives in the context of cancer?
A10: Inhibiting c-KIT with these compounds effectively blocks downstream signaling pathways, ultimately leading to a decrease in cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest [].
Q11: What cell lines are particularly sensitive to the effects of thiazolo[5,4-b]pyridine-based RAF inhibitors?
A11: Both BRAF-mutant (e.g., A375 melanoma cells) and NRAS-mutant (e.g., HMVII melanoma cells) cancer cell lines exhibit marked sensitivity to the growth-inhibitory effects of these inhibitors, suggesting their potential utility in treating a broader range of cancers with MAPK pathway activation [].
Q12: Has the in vivo efficacy of thiazolo[5,4-b]pyridine derivatives been demonstrated in preclinical models?
A12: Yes, in vivo studies using rat xenograft models of both A375 (BRAFV600E) and HMVII (NRASQ61K) melanomas have shown that thiazolo[5,4-b]pyridine-based RAF inhibitors like TAK-632 possess significant antitumor activity. Notably, these compounds induced tumor regression without causing significant weight loss in the animals [].
Q13: Have any thiazolo[5,4-b]pyridine derivatives entered clinical trials?
A13: While the provided research papers do not mention specific clinical trials, they highlight the potential of these compounds as therapeutic agents, especially for cancer and neurological disorders. Further research and development are necessary to translate these findings into clinical applications.
Q14: What are some common synthetic routes for preparing thiazolo[5,4-b]pyridine derivatives?
A14: One common approach involves reacting appropriately substituted chloronitropyridines with thioamides or thioureas []. Other methods include multistep syntheses from commercially available starting materials [, ] and cyclization reactions of N-(2-chloro-3-pyridinyl)arylamides or thioamides [].
Q15: Can you describe a practical and efficient method for synthesizing 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine, an important intermediate?
A15: This compound can be synthesized from 2-amino-5-chloropyridine through a five-step sequence with high yield. The final oxidation step has been optimized to improve the overall efficiency of the synthesis [, ].
Q16: What is the significance of using sabinene as a solvent in thiazolo[5,4-b]pyridine synthesis?
A16: Sabinene, a bicyclic monoterpene derived from biomass, serves as an environmentally friendly alternative to conventional solvents. It is non-toxic, recyclable via distillation, and effective for thiazolo[5,4-b]pyridine synthesis both under thermal and microwave irradiation conditions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


